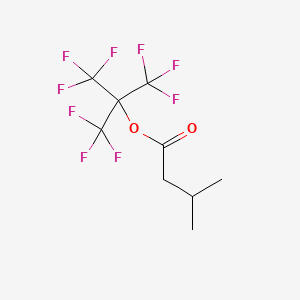
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H6Cl2F3NO. It is solid and insoluble in water .
Synthesis Analysis
The synthesis of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.Chemical Reactions Analysis
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is used as an intermediate for the pesticide fluorourea . The specific chemical reactions involving this compound are not detailed in the available sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.04. It is solid and insoluble in water . Further physical and chemical properties such as melting point, boiling point, and density are not detailed in the available sources.科学的研究の応用
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% is widely used in scientific research applications due to its unique structure and properties. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
作用機序
Target of Action
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is primarily used as an intermediate in the synthesis of certain pesticides
Pharmacokinetics
The compound is described as a solid and insoluble in water , which could impact its bioavailability and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline. For instance, its insolubility in water could affect its distribution in the environment and its interaction with target organisms . Furthermore, its stability could be influenced by factors such as temperature, pH, and exposure to light.
実験室実験の利点と制限
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. Additionally, it is a colorless, volatile liquid with a pungent odor, making it easy to detect and identify. Its low melting point also makes it easy to handle and store. However, 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% is also highly toxic and can cause irritation to the skin and eyes, so it is important to use caution when handling it.
将来の方向性
There are several potential future directions for the use of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% in scientific research. One potential direction is the use of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% as a catalyst in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% could be used in the synthesis of polymers and dyes. Furthermore, 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% could be used to study the mechanism of action of a variety of organic compounds and to develop new reactions. Finally, further research could be done to investigate the potential biochemical and physiological effects of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% on humans.
合成法
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-chloroaniline in the presence of a base catalyst, such as sodium hydroxide, to form 4-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline. The second step involves the reaction of the intermediate product with a reducing agent, such as sodium borohydride, to form the desired product, 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98%.
生化学分析
Biochemical Properties
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pesticides like fluorourea . It interacts with various enzymes and proteins during these reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline on cells can be profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in the levels of various metabolites within the cell. Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. This binding often involves interactions with the enzyme’s active site, leading to changes in the enzyme’s conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects are often observed at high doses, including potential damage to organs and tissues. These threshold effects are crucial for determining safe exposure levels in both laboratory and real-world settings .
Metabolic Pathways
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, which can have different biological activities. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is critical for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular function .
特性
IUPAC Name |
4-chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-2-1-4(14)3-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNEHWHRYQXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(C(F)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

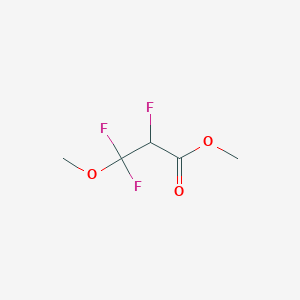




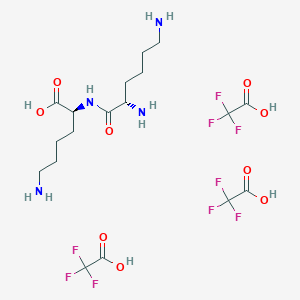



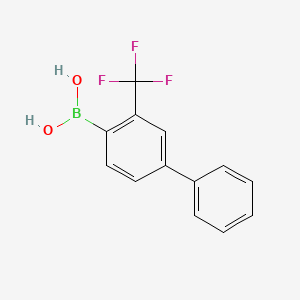
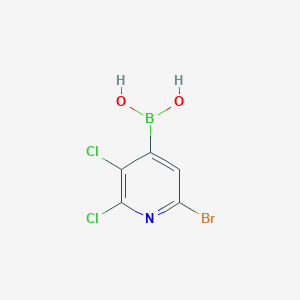
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)

